molecular formula C18H15Cl2F3N2O2 B2471860 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate CAS No. 321430-27-7

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate

Cat. No. B2471860
CAS RN: 321430-27-7
M. Wt: 419.23
InChI Key: DSPCCMMCEHJILM-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C18H15Cl2F3N2O2 and its molecular weight is 419.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

  • Preparation of Isomeric Halopyridinecarboxylic Acids : A study by Cottet and Schlosser (2004) discussed the preparation of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid and other related compounds, highlighting the flexibility in synthesizing isomeric halopyridinecarboxylic acids from chloroiodopyridine through heavy halogen displacement (Cottet & Schlosser, 2004).

  • Azirine Strategy for Synthesis of Alkyl Amino-pyrrole Carboxylates : A study by Khlebnikov et al. (2018) utilized an azirine ring expansion strategy to synthesize trifluoromethyl-substituted aminopyrroles, which are structurally related to the subject compound (Khlebnikov et al., 2018).

  • Metalations and Functionalizations of Halopyridines : Research by Cottet et al. (2004) focused on the conversion of chloro- and bromo(trifluoromethyl)pyridines into carboxylic acids, demonstrating the possibility of selective deprotonation and carboxylation of these compounds (Cottet et al., 2004).

Molecular Structure and Properties

  • Structure of Fluazinam : The study of the fungicide fluazinam, a compound structurally related to the subject chemical, by Jeon et al. (2013) explored its molecular structure, revealing significant insights into the dihedral angles and hydrogen bonding interactions (Jeon et al., 2013).

  • Molecular Design in Pharmaceutical Agents : Botteghi et al. (2001) discussed the synthesis of neuroleptic agents, including structures containing piperidinyl and pyrrolidine moieties, which are relevant to the research on the subject compound (Botteghi et al., 2001).

  • Crystal Structures of Trifluoromethyl-Substituted Compounds : Li et al. (2005) analyzed the crystal structures of several trifluoromethyl-substituted inhibitors, providing valuable information on molecular geometry and intermolecular interactions relevant to compounds like the subject chemical (Li et al., 2005).

properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F3N2O2/c19-13-3-1-11(2-4-13)17(26)27-14-5-7-25(8-6-14)16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPCCMMCEHJILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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